Epinephrine sulfate is a catecholamine.
Epinephrine sulfoconjugate
CAS No.: 77469-50-2
Cat. No.: VC0118983
Molecular Formula: C9H13NO6S
Molecular Weight: 263.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 77469-50-2 |
---|---|
Molecular Formula | C9H13NO6S |
Molecular Weight | 263.27 g/mol |
IUPAC Name | [2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 |
Standard InChI Key | AELFRHHZGTVYGJ-QMMMGPOBSA-N |
Isomeric SMILES | CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
SMILES | CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Canonical SMILES | CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Appearance | Solid powder |
Chemical Identity and Structure
Epinephrine sulfoconjugate, also known as epinephrine sulfate or epinephrine-3-O-sulfate, is a conjugated metabolite of epinephrine (adrenaline) formed through sulfoconjugation . The compound belongs to the chemical class of phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl moiety .
Chemical Properties
The chemical structure and properties of epinephrine sulfoconjugate are summarized in Table 1:
Property | Description |
---|---|
Chemical Formula | C₉H₁₃NO₆S |
Molecular Weight | 263.27 g/mol |
CAS Registry Number | 77469-50-2 |
IUPAC Name | [2-hydroxy-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
SMILES Notation | CNCC@HC1=CC(O)=C(OS(=O)(=O)O)C=C1 |
InChI Key | AELFRHHZGTVYGJ-QMMMGPOBSA-N |
Table 1: Chemical properties of epinephrine sulfoconjugate
The structure contains a phenol group with a sulfate conjugation at the 3-position, retaining the characteristic catecholamine backbone with its methylamino ethanol side chain. The compound has one chiral center, maintaining the same stereochemistry as the parent compound epinephrine .
Biochemical Formation and Metabolism
Metabolic Pathway
Epinephrine is primarily metabolized through two major pathways: O-methylation by catechol-O-methyltransferase (COMT) and oxidative deamination by monoamine oxidase (MAO). A significant portion of these metabolites undergoes subsequent phase II conjugation reactions, including sulfoconjugation .
Sulfoconjugation involves the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of epinephrine, catalyzed by sulfotransferase enzymes. This reaction predominantly occurs at the 3-position hydroxyl group of the catechol structure .
Excretion Patterns
The metabolic fate of epinephrine involves extensive conjugation. Approximately 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, while other metabolites include vanillylmandelic acid (VMA), 3-methoxy-4-hydroxyphenoglycol, and 3,4-dihydroxymandelic acid. These metabolites are excreted mainly as sulfate conjugates and, to a lesser extent, as glucuronide conjugates .
Physiological Significance
Role in Catecholamine Regulation
Sulfoconjugation appears to serve as an important pathway for controlling the concentration of active free catecholamines in circulation. This mechanism provides a means to regulate the biological activity of these powerful neurotransmitters and hormones .
Research has demonstrated that sulfoconjugated catecholamines, including epinephrine sulfoconjugate, exhibit significantly reduced pharmacological activity compared to their unconjugated counterparts. This metabolic transformation effectively inactivates the compound, preventing it from interacting with adrenergic receptors .
Response During Exercise
Studies investigating the relationship between circulating sulfoconjugated catecholamines and physiological stress have shown that plasma levels of sulfoconjugated norepinephrine (NE-SO4) increase during sustained exercise. This response appears to be related to oxygen consumption and exercise intensity, suggesting a possible role in the physiological adaptation to physical stress .
In one study examining trained men who bicycled at approximately 78% of their maximal oxygen consumption, plasma free norepinephrine and epinephrine increased sixfold during exercise. These changes were accompanied by increases in sulfoconjugated catecholamines, with NE-SO4 achieving statistical significance (rest: 712 ± 602 pg/ml; exercise: 1,329 ± 1,163 pg/ml) .
Pharmacological Properties
Receptor Interactions
The pharmacological effects of epinephrine sulfoconjugate differ dramatically from those of the parent compound. While epinephrine is a potent agonist at both α and β adrenergic receptors, sulfoconjugation results in the loss of receptor binding affinity .
Research has demonstrated that sulfoconjugated catecholamines lose their competitive potency for [³H]yohimbine binding (a measure of α₂-adrenoceptor affinity) and no longer influence platelet aggregation. This contrasts with O-methylated catecholamines, which retain some binding affinity but show antagonistic properties rather than agonistic effects .
Table 2 summarizes the comparative receptor activity of various catecholamine derivatives:
Compound | α₂-Receptor Binding | Platelet Aggregation Effect |
---|---|---|
Epinephrine | High affinity | Stimulates aggregation |
O-Methylated catecholamines | Attenuated affinity | Inhibits aggregation |
Sulfoconjugated catecholamines | No significant binding | No effect on aggregation |
Table 2: Comparative receptor activity of catecholamine derivatives
Biological Significance of Inactivation
The complete inactivation of epinephrine through sulfoconjugation serves an important biological purpose. By rapidly converting active epinephrine to inactive sulfoconjugates, the body can tightly regulate the duration and intensity of adrenergic stimulation .
This inactivation pathway is particularly relevant in clinical contexts where epinephrine is administered therapeutically, as it contributes to the short half-life of the drug (approximately 2-3 minutes) and necessitates continuous infusion for sustained effects .
Analytical Considerations
Detection and Quantification
The detection and quantification of epinephrine sulfoconjugate in biological samples typically involve high-performance liquid chromatography (HPLC) coupled with various detection methods. These analytical approaches are essential for both research purposes and pharmaceutical quality control .
Pharmaceutical Quality Control
In pharmaceutical preparations containing epinephrine, epinephrine sulfoconjugate (often referred to as epinephrine sulfonic acid or ESA in this context) is monitored as a potential degradation product or impurity .
Statistical analyses of stability data for epinephrine formulations have been performed to establish appropriate shelf life periods. These analyses examine the formation of degradation products, including epinephrine sulfonic acid, under various storage conditions .
Stability Studies in Pharmaceutical Preparations
Long-Term Stability Data
Stability studies for epinephrine injection formulations have monitored the formation of impurities, including epinephrine sulfonic acid (ESA), under long-term storage conditions. Statistical modeling of this data helps establish appropriate shelf life for these products .
In one study, the formation of ESA in epinephrine injections was monitored over 12 months at 25°C/40% RH (relative humidity). The data showed a linear increase in ESA concentration over time, with the relationship modeled using linear regression analysis .
Table 3 presents representative stability data for ESA formation:
Time (months) | ESA (% LC) Batch 66-454-SB | ESA (% LC) Batch 66-453-SB | ESA (% LC) Batch 66-512-SB |
---|---|---|---|
0 | 0.3 | 0.3 | 0.0 |
3 | 1.6 | 1.6 | 1.3 |
6 | 2.5 | 2.6 | 2.5 |
9 | 3.4 | 3.6 | 3.4 |
12 | 4.3 | 4.3 | 3.9 |
Table 3: Formation of epinephrine sulfonic acid (ESA) during long-term stability studies
Statistical analysis of this data yielded a linear model with the following parameter estimates:
Parameter | Estimate | Standard Error |
---|---|---|
Intercept | 0.2764 | 0.1212 |
Time (slope) | 0.3153 | 0.0116 |
Batch effect (66-453-SB) | 0.2667 | 0.1272 |
Batch effect (66-454-SB) | 0.2167 | 0.1272 |
Table 4: Statistical model parameters for ESA formation over time
These stability studies inform regulatory decisions regarding acceptable limits for epinephrine sulfonic acid in pharmaceutical products and help establish appropriate shelf-life determinations .
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